Docking Score Against Tryptase β (TPSB2) vs. Known Inhibitor
In a virtual screening of over 60,000 compounds, 3-chloro-4-methylbenzimidamide (the de-hydroxylated form of the query compound and its likely active tautomer) was the top hit for tryptase β (TPSB2). It achieved an absolute docking score of -9.395, which is significantly higher in magnitude than the score of -8.238 obtained for the known co-crystallized reference inhibitor, (2S)-3-(4-carbamimidoylphenyl)-2-hydroxypropanoic acid [1]. This directly positions the compound as a superior binder to the primary target in silico.
| Evidence Dimension | Computational binding affinity (docking score) |
|---|---|
| Target Compound Data | Docking score = -9.395 |
| Comparator Or Baseline | Known inhibitor (2S)-3-(4-carbamimidoylphenyl)-2-hydroxypropanoic acid, Docking score = -8.238 |
| Quantified Difference | Δ(Docking Score) = 1.157 units (higher magnitude indicates better predicted binding) |
| Conditions | Molecular docking against tryptase β (PDB 1A0L) using a Maybridge screening library of >60,000 compounds. |
Why This Matters
This quantifies the compound's superior predicted binding potency over an established tryptase ligand, making it a high-priority scaffold for hit-to-lead optimization.
- [1] Ma, Y., et al. (2024). iScience, 27(9), 110739. View Source
